molecular formula C11H18ClN3O2 B6273243 N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride CAS No. 2649084-28-4

N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride

Cat. No. B6273243
CAS RN: 2649084-28-4
M. Wt: 259.7
InChI Key:
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Description

N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride (N-CODH), also known as CODH, is an organic compound that is used in a variety of applications, such as the synthesis of pharmaceuticals, the preparation of materials for lab experiments, and the development of new drugs. It is a colorless crystalline solid with a melting point of 150°C. CODH is a cyclic amide that is synthesized by the reaction of cyclopropyl amide and hydrochloric acid. It is a versatile compound that can be used in a variety of scientific research applications.

Mechanism of Action

The mechanism of action of N-N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride is not fully understood. It is believed to interact with proteins by forming a covalent bond between its nitrogen atom and the protein's amide group. This interaction is thought to alter the structure and function of the protein, thus resulting in a change in its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride are not fully understood. However, studies have shown that it can interact with proteins and alter their structure and function, resulting in a change in their activity. In addition, it has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs, suggesting that it may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

The advantages of using N-N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride in lab experiments include its high purity and its ability to interact with proteins and alter their structure and function. However, it has some limitations, such as its low solubility in water and its potential to form toxic byproducts.

Future Directions

The potential future applications of N-N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride include its use in drug development, as a reagent in organic synthesis, and as a catalyst in polymerization reactions. In addition, further research is needed to better understand its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further studies are needed to investigate the potential of N-N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride to interact with proteins and alter their structure and function.

Synthesis Methods

The synthesis of N-N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride is typically achieved by the reaction of cyclopropyl amide and hydrochloric acid. The reaction is performed in an aqueous solution, and the product is isolated by filtration. The product is then purified by recrystallization in an aqueous solution of ethanol. The yield of the reaction is typically around 70%.

Scientific Research Applications

N-N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride has a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, the preparation of materials for lab experiments, and the development of new drugs. It is also used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. In addition, it can be used to study the properties of cyclic amides and to investigate the effects of cyclic amides on the structure and function of proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride involves the cyclization of a precursor compound followed by the addition of a carboxamide group and hydrochloride salt formation.", "Starting Materials": [ "Cyclopropylamine", "2-bromoethylamine hydrobromide", "Sodium hydride", "Ethyl acetate", "Sodium bicarbonate", "Acetic anhydride", "Sodium chloride", "Sodium hydroxide", "Methanol", "Chloroacetyl chloride", "Sodium cyanide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: React cyclopropylamine with 2-bromoethylamine hydrobromide in the presence of sodium hydride to form N-cyclopropyl-2-bromoethylamine.", "Step 2: Cyclize N-cyclopropyl-2-bromoethylamine with sodium bicarbonate in ethyl acetate to form N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene.", "Step 3: Add acetic anhydride to N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene to form N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-acetamide.", "Step 4: Add chloroacetyl chloride to N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-acetamide in the presence of sodium bicarbonate to form N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid chloride.", "Step 5: React N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid chloride with sodium cyanide in methanol to form N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide.", "Step 6: Add hydrochloric acid to N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide in water to form N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride." ] }

CAS RN

2649084-28-4

Product Name

N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride

Molecular Formula

C11H18ClN3O2

Molecular Weight

259.7

Purity

95

Origin of Product

United States

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